(5E)-5-[(3-Methoxy-4-{2-[2-(prop-2-EN-1-YL)phenoxy]ethoxy}phenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Description
(5E)-5-[(3-Methoxy-4-{2-[2-(prop-2-EN-1-YL)phenoxy]ethoxy}phenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a methoxy group, and a phenoxyethoxy substituent
Properties
IUPAC Name |
(5E)-5-[[3-methoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4S2/c1-4-7-17-8-5-6-9-18(17)27-12-13-28-19-11-10-16(14-20(19)26-3)15-21-22(25)24(2)23(29)30-21/h4-6,8-11,14-15H,1,7,12-13H2,2-3H3/b21-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCYNGOOHZBGHM-RCCKNPSSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C=C2)OCCOC3=CC=CC=C3CC=C)OC)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CC(=C(C=C2)OCCOC3=CC=CC=C3CC=C)OC)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(3-Methoxy-4-{2-[2-(prop-2-EN-1-YL)phenoxy]ethoxy}phenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The starting materials often include 3-methoxy-4-hydroxybenzaldehyde, 2-(prop-2-en-1-yl)phenol, and 3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one. The key steps in the synthesis may involve:
Condensation Reactions: Formation of the phenoxyethoxy intermediate through the reaction of 3-methoxy-4-hydroxybenzaldehyde with 2-(prop-2-en-1-yl)phenol.
Cyclization: Formation of the thiazolidinone ring by reacting the intermediate with 3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one under specific conditions such as the presence of a base or acid catalyst.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(3-Methoxy-4-{2-[2-(prop-2-EN-1-YL)phenoxy]ethoxy}phenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenoxy or thiazolidinone moieties, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents such as dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidinones, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
(5E)-5-[(3-Methoxy-4-{2-[2-(prop-2-EN-1-YL)phenoxy]ethoxy}phenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties such as conductivity, fluorescence, or catalytic activity.
Mechanism of Action
The mechanism of action of (5E)-5-[(3-Methoxy-4-{2-[2-(prop-2-EN-1-YL)phenoxy]ethoxy}phenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: Compounds with an aniline ring substituted with chlorine atoms, used in the production of dyes and herbicides.
2-Methyl-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio phenoxy acetic acid: A compound with similar structural features, used as a peroxisome proliferator-activated receptor agonist.
Uniqueness
(5E)-5-[(3-Methoxy-4-{2-[2-(prop-2-EN-1-YL)phenoxy]ethoxy}phenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
